1-(Benzyloxy)piperidin-4-amine
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Overview
Description
1-(Benzyloxy)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)piperidin-4-amine typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperidin-4-amine reacts with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts such as palladium or rhodium can facilitate hydrogenation and other necessary transformations .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Benzyl halides, alkyl halides, and bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted piperidine compounds .
Scientific Research Applications
1-(Benzyloxy)piperidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing compounds with central nervous system activity.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways .
Comparison with Similar Compounds
1-Benzylpiperidin-4-amine: Similar structure but lacks the benzyloxy group.
4-Amino-1-benzylpiperidine: Another derivative with different substitution patterns.
Piperidine: The parent compound with a simpler structure.
Uniqueness: 1-(Benzyloxy)piperidin-4-amine is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C12H18N2O |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-phenylmethoxypiperidin-4-amine |
InChI |
InChI=1S/C12H18N2O/c13-12-6-8-14(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 |
InChI Key |
ALSLIQIOAGDZRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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